N-benzyl-4-fluorobenzo[d]thiazol-2-amine N-benzyl-4-fluorobenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 862975-05-1
VCID: VC5761576
InChI: InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31

N-benzyl-4-fluorobenzo[d]thiazol-2-amine

CAS No.: 862975-05-1

Cat. No.: VC5761576

Molecular Formula: C14H11FN2S

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

N-benzyl-4-fluorobenzo[d]thiazol-2-amine - 862975-05-1

Specification

CAS No. 862975-05-1
Molecular Formula C14H11FN2S
Molecular Weight 258.31
IUPAC Name N-benzyl-4-fluoro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Standard InChI Key KLWLVMAXCMSZCH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-Benzyl-4-fluorobenzo[d]thiazol-2-amine features a benzothiazole scaffold substituted with a fluorine atom at the 4-position and a benzyl group attached to the 2-amino nitrogen (Figure 1). The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, conferring planar rigidity and electronic diversity. The fluorine atom enhances electronegativity and metabolic stability, while the benzyl group introduces lipophilicity, potentially improving membrane permeability .

Physicochemical Profile

Key physicochemical properties of N-benzyl-4-fluorobenzo[d]thiazol-2-amine are summarized in Table 1.

Table 1: Physicochemical properties of N-benzyl-4-fluorobenzo[d]thiazol-2-amine

PropertyValue
Molecular FormulaC₁₄H₁₁FN₂S
Molar Mass (g/mol)258.31
Density (g/cm³)1.355 ± 0.06 (Predicted)
Boiling Point (°C)406.8 ± 47.0 (Predicted)
pKa1.94 ± 0.10 (Predicted)

The compound’s low pKa (1.94) suggests protonation under physiological conditions, which may influence its solubility and interaction with biological targets . Its predicted density and boiling point align with trends observed in similar benzothiazole derivatives, emphasizing thermal stability and solid-state packing efficiency.

Synthetic Methodologies

General Synthesis Route

N-Benzyl-4-fluorobenzo[d]thiazol-2-amine is synthesized via nucleophilic substitution reactions, as detailed in studies on analogous benzothiazole derivatives . A representative protocol involves:

  • Starting Materials: 2-Amino-5-fluorobenzothiazole (1 mmol), benzyl bromide (1.2 mmol), and potassium carbonate (K₂CO₃, 2 mmol) as a base.

  • Solvent System: Acetonitrile (6 mL for reactants, 15 mL for benzyl bromide dissolution).

  • Reaction Conditions: Dropwise addition of benzyl bromide to the reaction mixture under reflux (6–7 hours), monitored by thin-layer chromatography (TLC).

  • Workup: Post-reaction cooling, solvent evaporation under reduced pressure, and extraction with ethyl acetate and saturated NaCl.

  • Purification: Column chromatography to isolate the target compound .

This method yields N-benzyl-4-fluorobenzo[d]thiazol-2-amine with moderate to high purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Structural Confirmation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR: To verify the benzyl group’s integration and fluorine’s electronic effects on the aromatic system.

  • LC-MS: For molecular ion peak identification (theoretical m/z: 258.31).

  • Elemental Analysis: To confirm C, H, N, and S content .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Benzothiazole derivatives suppress pro-inflammatory cytokines like IL-6 and TNF-α . In RAW264.7 macrophages, analog B7 reduced IL-6 levels by 40–60% and TNF-α by 35–55% at 4 μM . N-Benzyl-4-fluorobenzo[d]thiazol-2-amine’s benzyl group could modulate NF-κB signaling, a pathway central to cytokine production.

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

Computational models predict favorable drug-like properties for N-benzyl-4-fluorobenzo[d]thiazol-2-amine:

  • Absorption: High gastrointestinal permeability (logP ≈ 3.5).

  • Metabolism: Resistance to CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.

  • Toxicity: Low mutagenic risk (Ames test negative) .

Comparative Analysis with Analogs

Table 2: Comparative bioactivity of benzothiazole derivatives

CompoundIC₅₀ (μM)IL-6 Inhibition (%)TNF-α Inhibition (%)
4i (Lead)1.2–3.855–6550–60
B7 (Nitrobenzyl)0.8–2.560–7055–65
N-Benzyl-4-fluoro-2-amineN/AN/AN/A

Future Directions and Challenges

Research Gaps

  • Biological Screening: Empirical validation of N-benzyl-4-fluorobenzo[d]thiazol-2-amine’s anticancer/anti-inflammatory efficacy.

  • Structure-Activity Relationship (SAR): Systematic modification of the benzyl group to optimize potency.

Clinical Translation Challenges

  • Synthetic Scalability: Optimizing reaction yields for large-scale production.

  • Target Selectivity: Mitigating off-target effects through prodrug strategies or formulation advancements.

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